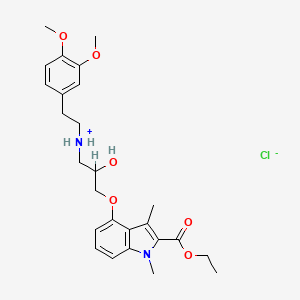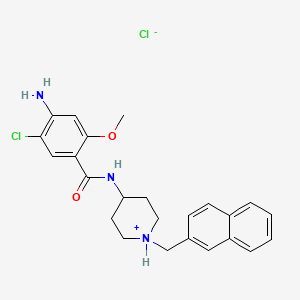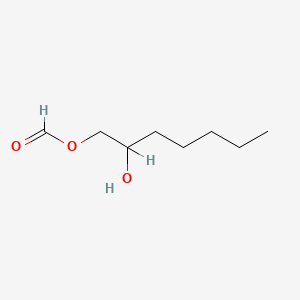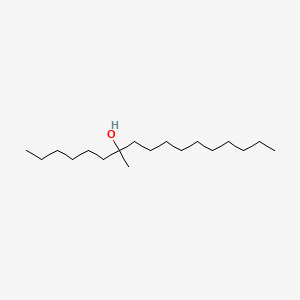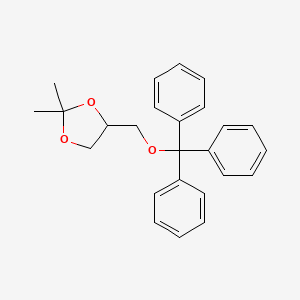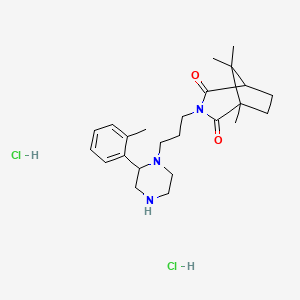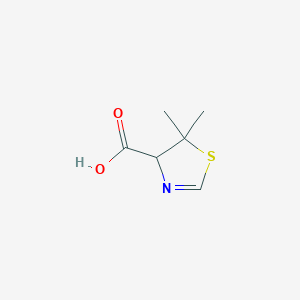
Dinaphthalen-1-ylarsinous bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphthalen-1-ylarsinous bromide is an organoarsenic compound characterized by the presence of two naphthalene rings attached to an arsenic atom, which is further bonded to a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form bromonaphthalene . This intermediate is then reacted with an arsenic-containing reagent under controlled conditions to yield dinaphthalen-1-ylarsinous bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using hydrobromic acid and hydrogen peroxide . The reaction is carried out in a four-neck flask equipped with a stirrer, condenser, and thermometer, ensuring precise control over reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dinaphthalen-1-ylarsinous bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Dinaphthalen-1-ylarsinous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential use in developing therapeutic agents, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of dinaphthalen-1-ylarsinous bromide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can disrupt cellular processes and is being investigated for its potential therapeutic applications .
Comparación Con Compuestos Similares
- Triphenylarsine
- Diphenylarsinic acid
- Arsenic trioxide
Propiedades
Número CAS |
6625-33-8 |
|---|---|
Fórmula molecular |
C20H14AsBr |
Peso molecular |
409.1 g/mol |
Nombre IUPAC |
bromo(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C20H14AsBr/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clave InChI |
BWGRHLBJLOREDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


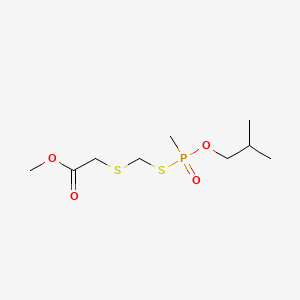

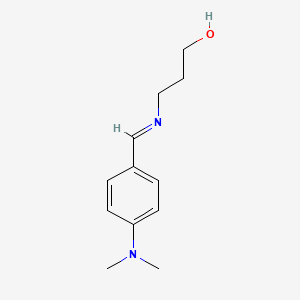
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)

